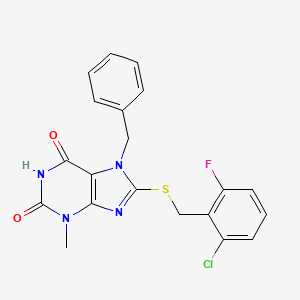

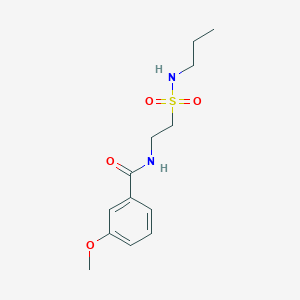

3-methoxy-N-(2-(N-propylsulfamoyl)ethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-methoxy-N-(2-(N-propylsulfamoyl)ethyl)benzamide is a chemical compound. It is a derivative of benzamide, which is the simplest amide derivative of benzoic acid . Benzamides are a significant class of amide compounds and have been widely used in various industries such as medical, industrial, biological, and potential drug industries .

Synthesis Analysis

Benzamide compounds can be synthesized starting from benzoic acids and amine derivatives . A green, rapid, mild, and highly efficient pathway for the preparation of benzamide derivatives has been reported . The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis

The molecular structure of benzamide compounds can be determined with IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzamide compounds include the direct condensation of benzoic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .Physical And Chemical Properties Analysis

Benzamide, the parent compound of 3-methoxy-N-(2-(N-propylsulfamoyl)ethyl)benzamide, appears as a white solid in powdered form and as colorless crystals in crystalline form . It is slightly soluble in water and soluble in many organic solvents .Aplicaciones Científicas De Investigación

Antioxidant Activity

Benzamide derivatives, including compounds similar to 3-methoxy-N-[2-(propylsulfamoyl)ethyl]benzamide, have been studied for their antioxidant properties . These compounds can scavenge free radicals, which are unstable molecules that can cause cellular damage. The antioxidant activity is measured through various in vitro assays, such as total antioxidant capacity and metal chelating activity . This property is significant in the development of therapeutic agents aimed at mitigating oxidative stress-related diseases.

Antibacterial Applications

The antibacterial activity of benzamide derivatives is another area of interest. These compounds have been tested against both gram-positive and gram-negative bacteria. The effectiveness of these compounds as antibacterial agents opens up possibilities for their use in treating bacterial infections or as preservatives in various industries .

Anti-inflammatory and Analgesic Effects

Benzamide derivatives have shown potential in acting as anti-inflammatory and analgesic agents. This is particularly useful in the development of new medications for pain relief and inflammation control, which are common symptoms in many medical conditions .

Antitumor and Anticancer Potential

Some benzamide derivatives exhibit antitumor and anticancer activities. They can interfere with the proliferation of cancer cells, making them candidates for inclusion in chemotherapeutic drug regimens. Research in this field focuses on understanding the mechanisms of action and improving the efficacy of these compounds .

Agricultural Chemicals

In agriculture, benzamide derivatives can be used to synthesize compounds with herbicidal or fungicidal properties. Their application in this field could lead to the development of new, more effective agricultural chemicals that help protect crops from pests and diseases .

Industrial Applications

The chemical structure of benzamide derivatives makes them suitable for various industrial applications. They can be used in the synthesis of plastics, rubber, and other materials. Their role in improving the properties of these materials, such as durability and resistance to environmental factors, is a valuable aspect of research .

Drug Discovery and Development

The diverse biological activities of benzamide derivatives make them a valuable resource in drug discovery and development. They serve as key intermediates in the synthesis of more complex molecules that may have therapeutic applications. The ongoing research aims to explore the full potential of these compounds in medicine .

Neurological Applications

Benzamide derivatives have been used in the treatment of neurological disorders such as juvenile hyperactivity. Their potential impact on neurotransmitter regulation suggests that they could play a role in managing other neurological conditions, which warrants further investigation .

Safety And Hazards

Benzamide is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed and suspected of causing genetic defects . Safety measures include obtaining special instructions before use, not handling until all safety precautions have been read and understood, using personal protective equipment as required, and washing face, hands, and any exposed skin thoroughly after handling .

Direcciones Futuras

Propiedades

IUPAC Name |

3-methoxy-N-[2-(propylsulfamoyl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O4S/c1-3-7-15-20(17,18)9-8-14-13(16)11-5-4-6-12(10-11)19-2/h4-6,10,15H,3,7-9H2,1-2H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUYAFOLXHLHNJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)CCNC(=O)C1=CC(=CC=C1)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methoxy-N-(2-(N-propylsulfamoyl)ethyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-bromo-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2753929.png)

![{[(4-Bromophenyl)methyl]carbamoyl}methyl 4-acetamidobenzoate](/img/structure/B2753930.png)

![(E)-[(4-chlorophenyl)methylidene]amino 4-methylbenzoate](/img/structure/B2753932.png)

![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone](/img/structure/B2753937.png)

![N-[1-[3-(Pyridin-2-ylmethoxy)phenyl]ethyl]but-2-ynamide](/img/structure/B2753938.png)

![N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-N'-phenylurea](/img/structure/B2753942.png)

![Ethyl 4-hydroxy-2-oxo-1H-imidazo[1,5-a]pyrimidine-8-carboxylate](/img/structure/B2753944.png)

![6-{3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}-1H-indole](/img/structure/B2753950.png)

![N-[(1-Phenylpyrrolidin-3-yl)methyl]prop-2-enamide](/img/structure/B2753951.png)